n-(2,6-Dimethylpyrimidin-4-yl)benzamide
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Overview
Description
N-(2,6-Dimethylpyrimidin-4-yl)benzamide: is a chemical compound with the molecular formula C₁₃H₁₃N₃O It is a benzamide derivative where the benzamide moiety is substituted with a 2,6-dimethylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylpyrimidin-4-yl)benzamide typically involves the condensation of 2,6-dimethylpyrimidin-4-amine with benzoic acid or its derivatives. One common method is the direct condensation of the amine and the carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(2,6-Dimethylpyrimidin-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,6-Dimethylpyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence. This disruption of cell-to-cell communication can reduce bacterial pathogenicity and resistance .
Comparison with Similar Compounds
- 4-Chloro-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
- 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide monosodium salt
- 1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
Comparison: N-(2,6-Dimethylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
CAS No. |
5454-87-5 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-8-12(15-10(2)14-9)16-13(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17) |
InChI Key |
JJNVMGDCVZIKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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